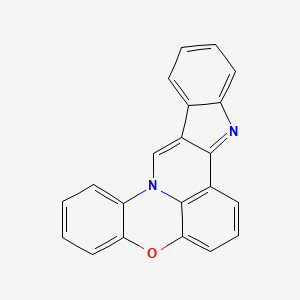
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of pyrazolone and is characterized by the presence of an amino group, two methyl groups, and a phenyl group attached to the pyrazolone ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-aminoantipyrine with various reagents. One common method involves the condensation of 4-aminoantipyrine with acetoacetanilide in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Applications De Recherche Scientifique
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its pharmacological effects and potential therapeutic applications.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminoantipyrine: A precursor to 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, known for its analgesic and antipyretic properties.
Phenazone: Another pyrazolone derivative with similar structural features and pharmacological activities.
Antipyrine: A related compound used as an analgesic and antipyretic agent.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
IUPAC Name |
8-oxa-1,15-diazahexacyclo[11.10.1.02,7.09,24.014,22.016,21]tetracosa-2,4,6,9,11,13(24),14,16,18,20,22-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O/c1-2-8-16-13(6-1)15-12-23-17-9-3-4-10-18(17)24-19-11-5-7-14(21(19)23)20(15)22-16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPQXZFSRMLQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN4C5=CC=CC=C5OC6=CC=CC(=C64)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














